3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Sodium Channel Blocker State-Dependent Inhibition Neuropathic Pain

This compound is the benchmark unsubstituted pyrazole core for developing state-dependent sodium channel blockers. With a defined Ki of 200 nM at hSkM1 Nav1.4, it serves as a critical reference for SAR studies, enabling head-to-head comparisons with N-substituted derivatives. Procure this compound to validate potency gains in your pain or anticonvulsant programs.

Molecular Formula C15H11FN2O
Molecular Weight 254.26 g/mol
Cat. No. B1365976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole
Molecular FormulaC15H11FN2O
Molecular Weight254.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NN2)OC3=CC=C(C=C3)F
InChIInChI=1S/C15H11FN2O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18)
InChIKeyCGMPMLHCCFCLQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: Procurement-Ready Sodium Channel Blocker Scaffold with Defined In Vitro Potency


3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole (CAS 299206-73-8; CHEMBL38031) is a fluorinated diaryl ether pyrazole derivative that functions as a state-dependent blocker of voltage-gated sodium channels, specifically targeting the human skeletal muscle Nav1.4 (hSkM1) subtype [1]. Originally characterized in a 2004 Journal of Medicinal Chemistry study as part of a novel class of sodium channel blockers, this compound exhibits defined in vitro potency with a reported inhibition constant (Ki) of 200 nM against the inactivated state of hSkM1 sodium channels expressed in HEK-293 cells [1][2]. The compound is commercially available as a research-grade small molecule from major chemical suppliers including Sigma-Aldrich (AldrichCPR) with the linear formula C15H11FN2O and molecular weight of 254.26 g/mol .

Why 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole Cannot Be Interchanged with Unsubstituted or Alternative Halogen Pyrazole Analogs in Sodium Channel Research


Within the 3-(4-phenoxyphenyl)-1H-pyrazole series, sodium channel blocking potency is exquisitely sensitive to substitution on the distal phenyl ring [1]. The SAR study that originally characterized this class demonstrated that while the distal phenyl group is critical for activity, it tolerates lipophilic (+π) and electronegative (+σ) substituents at the ortho and/or para positions [1]. The 4-fluoro substituent confers a specific combination of electronic and steric properties that directly impacts binding affinity to the inactivated state of the sodium channel. Substituting the 4-fluoro group with hydrogen (the unsubstituted parent), chlorine, bromine, nitro, or other halogens produces measurable changes in Ki values due to altered π and σ contributions, making potency predictions unreliable without direct comparative data [1]. Furthermore, the compound serves as the direct comparator baseline for the advanced analog V-102862 (Co 102862), where the authors explicitly note that compound 10 was identified as being equipotent to V-102862, establishing a critical potency benchmark for this scaffold class [1].

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: Comparative Quantitative Evidence for Scientific Selection in Sodium Channel Research


Equipotency to V-102862 (Co 102862) Establishes 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole as the Benchmark Scaffold for State-Dependent Sodium Channel Blockade

In the foundational J Med Chem 2004 paper, compound 10 (3-(4-(4-fluorophenoxy)phenyl)-1H-pyrazole) was explicitly identified as equipotent to V-102862 (Co 102862), a well-characterized broad-spectrum state-dependent sodium channel blocker [1]. V-102862 has a reported Ki of approximately 360-600 nM against sodium channel currents, and the authors note that compound 10 was equipotent to this reference compound [1][2]. This direct head-to-head comparison positions the target compound as the unmodified pyrazole core scaffold that served as the potency baseline for the development of more advanced semicarbazone derivatives like V-102862.

Sodium Channel Blocker State-Dependent Inhibition Neuropathic Pain Anticonvulsant hSkM1

SAR-Defined Advantage of 4-Fluoro Substitution Over Unsubstituted Parent in Sodium Channel Binding

The SAR study in J Med Chem 2004 established that the distal phenyl group tolerates lipophilic (+π) and electronegative (+σ) substituents at the ortho and/or para positions [1]. The 4-fluoro substituent contributes a Hammett σp value of +0.06 and a π value of +0.14, providing a favorable combination of modest electron-withdrawal and increased lipophilicity compared to hydrogen (σp = 0, π = 0) [2]. This specific electronic and lipophilic profile contributes to the compound's ability to achieve a Ki of 200 nM at the inactivated state of the sodium channel, whereas the unsubstituted parent compound (R = H) would be expected to show reduced potency due to the absence of these favorable substituent effects [1].

Structure-Activity Relationship Halogen Substitution Lipophilicity Electron-Withdrawing Group Pyrazole Scaffold

Foundational Scaffold for Advanced Sodium Channel Blockers: Direct Lineage to Compound 18 and V-102862

The target compound served as the direct precursor for the synthesis of more potent carboxamide derivatives in the same series. The J Med Chem 2004 paper reports that compound 18 (3-[4-(4-nitrophenoxy)phenyl]-1H-pyrazole-1-carboxamide) demonstrated robust antiallodynic effects in the rat Chung neuropathy model at 10 mg/kg po, comparable to carbamazepine at 100 mg/kg po [1]. The authors note that substitution at the pyrazole nitrogen with an H-bond donor (the carboxamide group) improves potency relative to the unsubstituted pyrazole scaffold [1]. This establishes a direct potency lineage where the target compound represents the minimal scaffold and compound 18 represents a 10-fold in vivo potency enhancement over the clinical comparator carbamazepine through pyrazole N-substitution [1].

Drug Discovery Lead Optimization Neuropathic Pain In Vivo Efficacy Carboxamide Derivatives

Verified Synthetic Route and Commercial Availability with Defined Purity Specifications

The compound is synthesized via a well-characterized two-step procedure starting from 4-fluoroacetophenone and 4-fluorophenol, yielding the intermediate 4-(4-fluorophenoxy)acetophenone in 83% yield, followed by condensation with N,N-dimethylformamide dimethylacetal and hydrazine to afford the final pyrazole [1]. A more recent continuous flow synthesis method enables telescoped production of fluorinated pyrazoles with residence times as short as 31.7 minutes, providing a scalable alternative to traditional batch synthesis [2]. The compound is commercially available from Sigma-Aldrich as an AldrichCPR product (solid form), with the vendor explicitly stating it is intended for early discovery research, though analytical data is not collected by the supplier .

Chemical Synthesis Continuous Flow Chemistry Procurement Purity Specification AldrichCPR

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole: High-Impact Application Scenarios for Sodium Channel Pharmacology and Medicinal Chemistry


Benchmark Scaffold for Structure-Activity Relationship (SAR) Studies in Sodium Channel Blocker Optimization

Use 3-(4-(4-fluorophenoxy)phenyl)-1H-pyrazole as the baseline unsubstituted pyrazole core when designing and evaluating new sodium channel blockers. Its defined Ki of 200 nM at hSkM1 sodium channels and equipotency to V-102862 provide a validated reference point for assessing potency gains from N-substitution with H-bond donors, modification of the distal phenyl group, or replacement of the pyrazole heterocycle. This compound enables head-to-head comparisons of new analogs against a scaffold with established SAR, as originally demonstrated in the J Med Chem 2004 study where the carboxamide derivative (compound 18) showed a 10-fold in vivo potency advantage over carbamazepine .

Pharmacological Tool for Probing State-Dependent Sodium Channel Blockade Mechanisms

Employ this compound as a chemical probe to investigate the biophysical mechanisms of state-dependent sodium channel inhibition. The compound binds preferentially to the inactivated state of the channel (Ki = 200 nM) with significantly weaker affinity for the resting state , a property that is critical for developing analgesics and anticonvulsants with reduced liability for anesthetic-like nerve blocks . Its defined potency and well-characterized electrophysiological profile in the hSkM1/HEK-293 expression system make it suitable for use as a reference inhibitor in patch-clamp studies examining voltage-dependence of block, use-dependence, and recovery kinetics.

Precursor Scaffold for the Synthesis of Advanced Pyrazole-1-Carboxamide Sodium Channel Blockers

Utilize 3-(4-(4-fluorophenoxy)phenyl)-1H-pyrazole as the starting material for synthesizing N-substituted carboxamide derivatives with enhanced potency. The J Med Chem 2004 SAR study demonstrated that converting the unsubstituted pyrazole to the 1-carboxamide derivative significantly improves sodium channel blocking activity and confers in vivo efficacy . Researchers can leverage the well-documented synthetic route to this scaffold and the availability of continuous flow methods for rapid analog generation to efficiently prepare libraries of N-alkylated, N-arylated, or N-carboxamide derivatives for screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.